2H-Pyrrolo[3,4-G]benzoxazole
Description
Significance of Heterocyclic Architectures in Advanced Organic Synthesis Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of organic chemistry. nih.govnih.gov Their significance lies in their widespread presence in nature, forming the core of many biologically active molecules such as alkaloids, vitamins, and antibiotics. nih.gov In advanced organic synthesis research, the construction of novel heterocyclic architectures is a primary focus. heteroletters.org These structures serve as versatile scaffolds for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical characteristics, including the ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial for their function. chemsrc.comjrespharm.com The development of efficient synthetic methodologies to access these complex molecular frameworks is a continuous challenge that drives innovation in the field. heteroletters.orgnih.gov
Overview of Benzoxazole (B165842) and Pyrrole (B145914) Scaffolds in Contemporary Chemical Science
The benzoxazole scaffold, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged" structure in medicinal chemistry. researchgate.net Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jrespharm.comresearchgate.netresearchgate.net Their utility also extends to materials science, where they are investigated for applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. ontosight.ai The synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov
Similarly, the pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of heterocyclic chemistry. It is a key component of many natural products, most notably the porphyrin ring system found in heme and chlorophyll. researchgate.net In contemporary chemical science, pyrrole derivatives are explored for their potential as anticancer agents, with some compounds showing activity against various cancer cell lines. nih.govacs.org The pyrrole scaffold's electronic properties and its capacity for substitution at multiple positions make it a versatile building block in the synthesis of complex molecules. nih.gov
Rationale for Dedicated Investigation into 2H-Pyrrolo[3,4-G]benzoxazole Derivatives
The dedicated investigation into this compound and its derivatives is driven by the potential to create novel molecules with enhanced or unique properties stemming from the fusion of the pyrrole and benzoxazole rings. The combination of these two important pharmacophores into a single, rigid framework could lead to compounds with synergistic or novel biological activities. jrespharm.comnih.gov For instance, the resulting fused system might interact with biological targets in a manner distinct from its individual components.
Furthermore, the extended π-conjugated system of pyrrolobenzoxazoles makes them attractive candidates for applications in materials science. Fused-ring heterocyclic systems are of significant interest as emitters or host materials in OLEDs. rsc.orgresearchgate.net The rigid and planar nature of the this compound core could lead to favorable photophysical properties, such as high quantum yields and tunable emission spectra, which are desirable for electronic devices. chemrxiv.org The exploration of synthetic routes to access these molecules and the study of their structure-property relationships are therefore active areas of research.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not widely available in the literature, some of its fundamental properties can be predicted or inferred from related structures.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | Inferred from isomer |
| Molecular Weight | 158.16 g/mol | nih.gov |
| CAS Number | 53702-74-2 | chemsrc.com |
Spectroscopic Data for Related Pyrrolobenzoxazole Systems
The following table presents representative spectroscopic data for a related bisbenzoxazole-pyrrole derivative to provide an indication of the expected spectral characteristics.
| Spectroscopic Data for 2,5-Bis(Benzo[d]Oxazol-2-Yl)-1H-Pyrrole | |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.70 (bs, 1H, ‐NH), 7.71–7.66 (m, 2H, Ar‐H), 7.51–7.47 (m, 2H, Ar‐H), 7.35–7.30 (m, 4H, Ar‐H), 7.16 (d, J = 2.5 Hz, 2H, Ar‐H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.5, 150.3, 141.8, 125.0, 124.8, 123.6, 119.7, 114.1, 110.4 |
| Analytical Calculation for C₁₈H₁₁N₃O₂ | C: 71.75; H: 3.68; N: 13.95 |
| Source | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53702-74-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChI Key |
CCROCJPVPNYLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=CN=CC3=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Pyrrolo 3,4 G Benzoxazole and Its Analogues
Retrosynthetic Analysis of the 2H-Pyrrolo[3,4-G]benzoxazole Core
A retrosynthetic analysis of the this compound tricycle allows for its deconstruction into more readily available starting materials. While specific literature on the retrosynthesis of the [3,4-G] isomer is sparse, logical disconnections can be proposed based on established heterocyclic chemistry principles.
The primary disconnection strategy involves breaking down the pyrrole (B145914) ring first, followed by the benzoxazole (B165842) ring.
Pyrrole Ring Disconnection: The pyrrole ring can be disconnected via a Paal-Knorr synthesis approach. This retrosynthetic step transforms the pyrrole into a 1,4-dicarbonyl functionality. This leads to a key intermediate: a benzoxazole substituted with a dialdehyde (B1249045) or diketone at the 6- and 7-positions. An alternative advanced strategy for forming the pyrrole ring is a [3+2] cycloannulation process, which can rapidly and stereoselectively assemble the pyrrolo-fused system. nih.govmedscape.comnih.gov
Benzoxazole Ring Disconnection: The resulting substituted benzoxazole intermediate can be further disconnected. The most common and robust disconnection severs the C-N and C-O bonds of the oxazole (B20620) ring. This reveals a 2-amino-3-hydroxyphenyl derivative functionalized with the 1,4-dicarbonyl precursor and a suitable cyclization partner. More fundamentally, this breaks down the core to a substituted 2-aminophenol (B121084), a cornerstone precursor for which numerous synthetic methods have been developed, as detailed in the subsequent sections.
This two-stage disconnection strategy simplifies the complex tricyclic target into two primary synthetic challenges: the formation of a substituted benzoxazole and the subsequent annulation of the pyrrole ring.
Classical and Contemporary Approaches to Benzoxazole Ring Formation
The benzoxazole ring is a privileged structure in many areas of chemical science. innovareacademics.in Its synthesis is a well-explored field, with methods ranging from classical condensations to modern metal-catalyzed cross-couplings.
The most traditional and widely employed route to the benzoxazole core is the cyclocondensation of a 2-aminophenol derivative with a suitable one-carbon electrophile. nih.govresearchgate.net This approach is valued for its atom economy and the general availability of the starting materials. researchgate.net
The reaction of 2-aminophenols with aldehydes, ketones, or carboxylic acids (and their derivatives like acyl chlorides) is a cornerstone of benzoxazole synthesis. nih.govresearchgate.net These reactions typically proceed via the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization and dehydration (or aromatization). jbarbiomed.com A wide array of catalysts and reaction conditions have been developed to promote this transformation efficiently, including green methods utilizing microwave irradiation or solvent-free conditions. innovareacademics.in
Recent research has focused on developing milder and more efficient catalytic systems. For instance, nanocatalysts like Fe3O4@SiO2-SO3H have been used for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions at moderate temperatures. mdpi.com Nickel sulfate (B86663) (NiSO4) has also been demonstrated as an effective Lewis acid catalyst for this transformation in ethanol (B145695) at room temperature. youtube.com The condensation with carboxylic acids can be achieved using dehydrating agents like polyphosphoric acid or through the use of resin-bound reagents that facilitate product purification.
Table 1: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenol and Carbonyl Compounds
| Carbonyl Source | Catalyst/Reagent | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Fe3O4@SiO2-SO3H (nanocatalyst) | Solvent-free, 50 °C | High | mdpi.com |
| Aromatic Aldehydes | NiSO4 | Ethanol, Room Temp | 80-91% | youtube.com |
| Aromatic Aldehydes | Molecular Iodine (I2) | Microwave, Solvent-free, 130 °C | Excellent | innovareacademics.in |
| Aromatic Aldehydes | Phenyliodoniumbis-trifluoroacetate (PIFA) | Ethanol, Microwave | Good | |
| Ketones | Elemental Sulfur (S8) / N-methylpiperidine | - | Good | |
| Carboxylic Acids | PS-PPh3 resin | Microwave | High | |
| Acyl Chlorides | Copper Nanoparticles | - | Good | nih.gov |
Beyond simple carbonyls, other functional groups have been successfully employed for benzoxazole synthesis. The reaction of 2-aminophenols with ortho-esters provides a direct route to 2-substituted benzoxazoles. researchgate.net This method is particularly useful for installing simple alkyl or aryl groups at the 2-position.
More recently, copper-catalyzed hydroamination of alkynones with 2-aminophenols has emerged as a powerful method. nih.gov This process involves the copper-catalyzed addition of the amino group across the carbon-carbon triple bond, followed by an intramolecular cyclization of the resulting intermediate to furnish the benzoxazole ring.
The mechanism of benzoxazole formation from 2-aminophenol and an aldehyde or carboxylic acid derivative is a well-understood, multi-step process. nih.gov
Intermediate Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol onto the carbonyl carbon of the aldehyde, ketone, or carboxylic acid derivative.
With an aldehyde or ketone , this leads to the formation of a carbinolamine, which rapidly dehydrates to form a Schiff base (imine) intermediate. jbarbiomed.com
With a carboxylic acid or its derivative (like an acyl chloride), an N-acylated intermediate (an o-hydroxyanilide) is formed.
Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the electrophilic carbon of the imine or the carbonyl group of the amide. This forms a five-membered heterocyclic intermediate (a dihydrobenzoxazole or an oxazoline (B21484) tautomer). jbarbiomed.com
Aromatization: The final step is the aromatization of this intermediate to form the stable benzoxazole ring. This typically occurs via the elimination of a molecule of water (in the case of aldehyde/ketone precursors) or through an oxidative dehydrogenation process, which can be promoted by an external oxidant or, in some cases, by air. jbarbiomed.com
In recent decades, transition metal catalysis has provided powerful and versatile alternatives to classical condensation methods for C-O bond formation. innovareacademics.in These strategies often offer milder reaction conditions and broader functional group tolerance.
Copper and palladium are the most commonly used metals for this purpose. A prevalent strategy is the intramolecular O-arylation of pre-formed ortho-haloanilides. In this approach, an ortho-haloaniline is first acylated, and the resulting anilide undergoes a metal-catalyzed intramolecular cross-coupling reaction to form the C-O bond of the benzoxazole ring. Copper(I) iodide (CuI), often in combination with a ligand such as 1,10-phenanthroline, is a classic catalyst system for this transformation. medscape.com Iron-catalyzed domino C-N/C-O cross-coupling reactions have also been developed as an eco-friendly alternative. innovareacademics.in These methods complement the classical approaches and are particularly useful for constructing highly functionalized benzoxazole analogues. medscape.com
Table 2: Transition Metal-Catalyzed Benzoxazole Syntheses
| Starting Materials | Catalyst/Ligand | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dihaloarenes + Primary Amides | CuI / 1,10-phenanthroline | Cs2CO3 | Microwave, 210 °C | Good | medscape.com |
| Benzamide + 1-Bromo-2-iodobenzene | Fe2O3 / DMEDA | K2CO3 | Toluene, 110 °C | Up to 85% | innovareacademics.in |
| o-Haloanilides | CuI / 1,10-phenanthroline | Cs2CO3 | DMF, 95 °C | Good | |
| o-Chlorobenzanilides | Cu(OAc)2 / DPPAP | Et3N | Water, 110 °C | Up to 96% | |
| N-Arylbenzamides | Fe(OTf)3 then CuI | - | Stepwise Bromination then Cyclization | - |
Transition Metal-Catalyzed Cyclizations and Cross-Coupling Strategies
Palladium-Catalyzed C-H Functionalization and Oxidative Cyclization
Palladium catalysis is a powerful tool for the synthesis of benzoxazoles through C-H functionalization and oxidative cyclization. rsc.orgmdpi.com These methods offer an efficient route to form the oxazole ring by activating and coupling specific C-H bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles can be applied to precursors containing the pyrrole moiety. For instance, palladium-catalyzed intramolecular cyclization of o-haloanilides serves as a conventional method for benzoxazole synthesis. acs.org A notable development is the palladium-catalyzed synthesis of benzoxazoles from o-aminophenol and compounds with carbon-carbon triple bonds, proceeding through a C-C bond cleavage reaction. rsc.org Furthermore, palladium-catalyzed multicomponent reactions involving an aryl halide, an isocyanide, and an amino alcohol provide a versatile route to benzoxazoles. acs.org Aerobic oxidation conditions in the presence of a palladium catalyst can also be used to synthesize 2-aminobenzoxazoles from o-aminophenols and isocyanides. acs.org
These palladium-catalyzed reactions often exhibit broad substrate scope and functional group tolerance, making them valuable for the synthesis of complex heterocyclic systems.
Copper-Catalyzed Cycloaddition and Oxidative Coupling Reactions
Copper-catalyzed reactions are instrumental in the synthesis of fused heterocyclic systems, including those related to the pyrrolobenzoxazole core. rsc.org These reactions often involve cycloaddition or oxidative coupling steps. Copper-catalyzed [3+2] cycloaddition reactions are a key strategy for forming five-membered rings like pyrroles and triazoles. mdpi.comacs.org For example, the synthesis of pyrrolo[3,4-b]pyrrole derivatives can be achieved via a Cu(I)-catalyzed (3+2) cycloaddition of azirines. mdpi.com
Oxidative coupling reactions, promoted by copper catalysts, facilitate the formation of C-C and C-heteroatom bonds. uni-mainz.depku.edu.cnnih.govresearchgate.netcore.ac.uk These reactions can be used to construct the benzoxazole ring system. For instance, copper-catalyzed C-H activation has been employed for the synthesis of functionalized benzoxazoles. conicet.gov.ar A sequence involving a copper-catalyzed "click" reaction followed by direct arylation provides a modular approach to substituted triazoles, a strategy that could be adapted for other fused heterocycles. acs.org
Table 1: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis
| Reaction Type | Catalyst | Starting Materials | Product | Reference |
| (3+2) Cycloaddition | Cu(I) | Azirines, Tetramic acids | Pyrrolo[3,4-b]pyrrole derivatives | mdpi.com |
| Oxidative Coupling | Cu(II) | Bisaryloxime ethers | Functionalized benzoxazoles | conicet.gov.ar |
| "Click" Reaction/Direct Arylation | CuI | Alkynes, Azides, Aryl iodides | 1,2,3-Triazoles | acs.org |
| One-pot Synthesis | Copper | 2-(o-haloaryloxy)acyl chlorides, Primary amines | 2H-1,4-benzoxazin-3-(4H)-ones | umich.edu |
Iron-Catalyzed Hydrogen Transfer Reactions
Iron-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to those using precious metals. researchgate.net A significant application of iron catalysis in the synthesis of benzoxazoles is through borrowing hydrogen or hydrogen transfer reactions. organic-chemistry.orgacs.org This approach allows for the condensation of o-nitrophenols or o-aminophenols with alcohols to form 2-substituted benzoxazoles. acs.orgnih.gov The reaction proceeds through a cascade of alcohol oxidation, nitro group reduction (if present), condensation, and dehydrogenation, often without the need for an external oxidant or reductant. acs.orgnih.gov Iron(0) complexes have been shown to be effective catalysts for this transformation. organic-chemistry.org
This methodology is advantageous due to its atom economy and the use of a benign and abundant metal catalyst. The reaction conditions are typically mild, and a variety of functional groups are tolerated. nih.gov
Table 2: Iron-Catalyzed Synthesis of Benzoxazole Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Key Transformation | Product | Reference |
| o-Nitrophenol | Benzyl alcohol | Iron catalyst | Hydrogen Transfer | 2-Arylbenzoxazole | acs.orgnih.gov |
| o-Hydroxynitrobenzene | Alcohol | Iron(0) complex | Redox Condensation | 2-Substituted benzoxazole | organic-chemistry.org |
| o-Aminophenol | Aldehyde | FeCl₃, H₂O₂ | Oxidative Cyclization | 2-Aminobenzoxazole | rsc.org |
Zirconium-Catalyzed Multicomponent Reactions
Zirconium-based catalysts, particularly zirconium dioxide nanoparticles (nano-ZrO₂), have gained attention for their efficiency in multicomponent reactions (MCRs) to synthesize heterocyclic compounds. researchgate.netorientjchem.orgnih.govmdpi.com MCRs are highly desirable as they offer a streamlined approach to complex molecules from simple starting materials in a single step, which saves time, energy, and resources. orientjchem.org
Zirconium catalysts have been successfully employed in the one-pot synthesis of various heterocycles, including pyranopyrazoles. nih.govmdpi.com While direct application to this compound is not explicitly detailed in the provided search results, the principles of zirconium-catalyzed MCRs could be extended to the synthesis of this scaffold. The use of nano-ZrO₂ as a recyclable catalyst further enhances the green credentials of these synthetic routes. mdpi.com
Annulation and Fused Ring Construction Techniques for Pyrrolobenzoxazole Scaffolds
The assembly of the this compound core relies on strategies for constructing fused ring systems. slideshare.netgoogle.com This involves the formation of either the pyrrole or the benzoxazole ring onto a pre-existing heterocyclic partner.
Strategies for Pyrrole Ring Formation within Fused Heterocyclic Systems
The formation of a pyrrole ring fused to another heterocyclic system is a common strategy in the synthesis of complex nitrogen-containing molecules. researchgate.netnih.govias.ac.in Several established methods for pyrrole synthesis, such as the Knorr, Paal-Knorr, and Hantzsch approaches, can be adapted for this purpose. ias.ac.in
Modern approaches often involve transition-metal-catalyzed reactions. For example, copper-catalyzed (3+2) cycloaddition of 2H-azirines to cyclic enols can be used to create pyrroline-fused systems. mdpi.com Another strategy is the intramolecular cyclization of suitable precursors. For instance, the cyclization of γ-aminoketones or the metal-mediated cyclization of homopropargyl amines are established routes to pyrroles. researchgate.net The choice of strategy depends on the desired substitution pattern and the nature of the fused heterocyclic partner.
Sequential Cascade Reactions for this compound Formation
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex molecules like this compound. These reactions can be initiated by various catalysts and can involve a combination of cyclization, condensation, and oxidation steps.
An example of a cascade reaction leading to a related benzoxazole system involves the iron-catalyzed reaction of o-nitrophenols and benzylic alcohols. acs.orgnih.gov This process includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation in a single pot. acs.orgnih.gov Similarly, a palladium-catalyzed multicomponent cascade sequence can be employed to construct benzoxazoles from an aryl halide, isocyanide, and an amino alcohol. acs.org The development of such cascade reactions for the direct synthesis of this compound would represent a significant advancement in the field, offering a rapid and atom-economical route to this important heterocyclic scaffold.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The development of sustainable synthetic protocols is a paramount objective in modern organic chemistry, driven by the need to minimize environmental impact through reduced energy consumption, avoidance of hazardous solvents, and utilization of recyclable catalysts. For the synthesis of complex heterocyclic scaffolds such as this compound and its analogues, green chemistry principles offer innovative pathways that enhance efficiency while adhering to environmental stewardship. These approaches often lead to higher yields, shorter reaction times, and simplified purification processes.
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, utilizing microwave irradiation to heat reactions directly and efficiently. at.ua Unlike conventional heating methods that rely on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. at.uascielo.org.mx This technique dramatically reduces reaction times, often from hours to mere minutes, and can improve product yields and purities. tandfonline.comresearchgate.net
In the context of benzoxazole synthesis, a core component of the this compound system, MAOS has proven highly effective. Research has demonstrated the synthesis of benzoxazole derivatives through the cyclization of 2-aminophenols with aldehydes under microwave irradiation. For instance, a study combining microwave heating with a deep eutectic solvent (DES) as a catalyst achieved excellent conversion and selectivity for benzoxazole products in just 15 minutes at 120 °C. mdpi.com This synergy between microwave energy and green solvents highlights a significant advancement in the field. mdpi.com
The application of MAOS extends to the construction of related fused heterocyclic systems. For example, the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines has been achieved in 1 hour at 170 °C using microwave heating, a significant improvement over the 24 hours required with conventional heating. tandfonline.com Similarly, novel pyrrolo-dipyrazole carbothioamide derivatives have been synthesized using an efficient microwave-assisted process. researchgate.net These examples underscore the potential of MAOS protocols to be adapted for the rapid and efficient construction of the this compound skeleton, potentially accelerating key cyclization or condensation steps.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzoxazole Analogues
| Product Type | Method | Catalyst/Medium | Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| 2-Arylbenzoxazoles | Microwave Irradiation | [CholineCl][oxalic acid] | 15 min | >99% Conversion | mdpi.com |
| 2-Arylbenzoxazoles | Conventional Heating | [CholineCl][oxalic acid] | 120 min | 85% Conversion | mdpi.com |
| 4-Aminoarylquinolines | Microwave Irradiation | Solvent-free | 10 min | 70-95% | tandfonline.com |
| 4-Aminoarylquinolines | Conventional Heating | Solvent-free | 1 h | 20-40% Conversion | tandfonline.com |
| 2,3-Dihydro-1H-pyrrolo[3,2-c]quinoline | Microwave Irradiation | Pd(PPh₃)₄ / K₂CO₃ | 1 h | 60% | tandfonline.com |
| 2,3-Dihydro-1H-pyrrolo[3,2-c]quinoline | Conventional Heating | Pd(PPh₃)₄ / K₂CO₃ | 24 h | 44% | tandfonline.com |
Ultrasound-Assisted Synthetic Methods
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to accelerate chemical reactions. nih.govmdpi.com This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov Sonochemistry is recognized as a green technique because it often allows for milder reaction conditions, shorter reaction times, and can be performed in environmentally benign solvents like water or ethanol. nih.gov
The synthesis of the benzoxazole nucleus has been significantly improved using sonochemical methods. A notable example is the one-step synthesis of novel benzoxazole derivatives from o-aminocardanol and various aromatic aldehydes. ias.ac.inias.ac.in This protocol, conducted under ultrasonic irradiation (40 kHz) in ethanol with a reusable Indion 190 resin catalyst, achieved good to excellent yields. ias.ac.inias.ac.in The study highlights that the reaction tolerates both electron-donating and electron-withdrawing groups on the aldehyde. ias.ac.in The use of ultrasound energy and a recyclable catalyst in a green solvent makes this an attractive and sustainable method. ias.ac.in
Furthermore, the combination of ultrasound with other green techniques has been explored. For instance, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been used as a catalyst for benzoxazole synthesis under solvent-free sonication, achieving high yields in as little as 30 minutes. nih.gov Such protocols, which reduce reaction times and facilitate catalyst recycling, are highly applicable to the synthesis of more elaborate structures like this compound. The efficiency and mild conditions of sonochemistry could be particularly beneficial for multi-step sequences or for constructing the sensitive pyrrole ring portion of the target molecule. nih.gov
Table 2: Ultrasound-Assisted Synthesis of Benzoxazole Derivatives from o-Aminocardanol
| Aldehyde Substituent | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| H | 40 | 96 | ias.ac.in |
| 4-NO₂ | 35 | 98 | ias.ac.in |
| 2-NO₂ | 55 | 92 | ias.ac.in |
| 4-Cl | 45 | 95 | ias.ac.in |
| 4-OCH₃ | 50 | 94 | ias.ac.in |
| 4-OH | 60 | 90 | ias.ac.in |
Utilization of Deep Eutectic Solvents (DES) and Ionic Liquids as Reaction Media
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are classes of alternative solvents that have gained significant attention in green chemistry. nih.govsigmaaldrich.com ILs are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable polarity. rsc.orgresearchgate.net DESs are mixtures of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like urea, glycerol, or carboxylic acids), which form a eutectic with a melting point much lower than the individual components. mdpi.combhu.ac.in Both are considered green reaction media due to their low volatility, non-flammability, and potential for recyclability. nih.govresearchgate.net
In the synthesis of benzoxazoles, DESs and ILs can function as both the solvent and the catalyst, simplifying reaction setups and workup procedures. nih.govresearchgate.net A study on the C2-arylation of benzoxazole with benzaldehyde (B42025) employed a DES composed of zinc chloride and ethylene (B1197577) glycol, [ZnCl2][ethylene glycol]4, as an efficient, recyclable, and biodegradable catalyst. researchgate.net Another approach utilized a DES made from choline (B1196258) chloride and oxalic acid, coupled with microwave irradiation, to catalyze the cyclization of 2-aminophenols and benzaldehydes, demonstrating the synergistic effect of these green technologies. mdpi.com
The use of ILs supported on solid materials further enhances their green credentials. For example, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 magnetic nanoparticles served as a highly efficient and recyclable catalyst for benzoxazole synthesis under solvent-free ultrasound conditions. nih.gov The magnetic catalyst could be easily separated from the reaction mixture with an external magnet and reused for multiple cycles with only a slight decrease in activity. nih.gov These methodologies, which combine the unique properties of ILs/DESs with facile catalyst recovery, offer a robust and sustainable platform for synthesizing complex heterocyclic systems, including this compound and its derivatives.
Table 3: Performance of Various Deep Eutectic Solvents (DES) in Benzoxazole Synthesis
| DES Catalyst (10 mol%) | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| [CholineCl][oxalic acid] | 120 °C, 15 min, MW | >99 | >99 | mdpi.com |
| [CholineCl][malonic acid] | 120 °C, 15 min, MW | 92 | >99 | mdpi.com |
| [CholineCl][citric acid] | 120 °C, 15 min, MW | 65 | >99 | mdpi.com |
| [CholineCl][urea] | 120 °C, 15 min, MW | 45 | >99 | mdpi.com |
| [CholineCl][glycerol] | 120 °C, 15 min, MW | 38 | >99 | mdpi.com |
Heterogeneous Catalysis and Solvent-Free Reaction Conditions
The principles of green chemistry strongly advocate for the use of heterogeneous catalysts and the reduction or elimination of volatile organic solvents. mdpi.com Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, enabling easy recovery and reuse. acs.org Solvent-free, or solid-state, reactions minimize the use of volatile organic compounds (VOCs), reducing waste and environmental pollution. acs.org
The synthesis of the benzoxazole ring system has been a fertile ground for the development of such methods. Copper(II) oxide nanoparticles have been shown to be an effective and recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in DMSO. organic-chemistry.org In a greener approach, copper(II) ferrite (B1171679) nanoparticles have been used to catalyze the synthesis of benzoxazoles from N-(2-halophenyl)benzamides under solvent-free conditions; the nanocatalyst is easily recovered with a magnet and can be reused multiple times without significant loss of activity. organic-chemistry.org
Combining heterogeneous catalysis with energy sources like ultrasound or microwaves under solvent-free conditions represents a particularly powerful green synthetic strategy. A prime example is the use of a magnetic nanoparticle (Fe3O4)-supported Lewis acidic ionic liquid (LAIL@MNP) to catalyze the condensation of 2-aminophenols and aldehydes. nih.gov This reaction proceeds rapidly under solvent-free sonication, producing only water as a byproduct and allowing the catalyst to be recycled for at least five consecutive runs. nih.gov The development of a novel three-component, one-pot [3+2] cycloannulation process to create tetrahydropyrrolo[2,1-b]benzoxazoles highlights a key strategy for building the pyrrolo-benzoxazole core. researchgate.net Applying these efficient, solvent-free, and heterogeneously catalyzed conditions to such multi-component reactions would be a significant step toward a truly sustainable synthesis of this compound.
Table 4: Heterogeneous Catalysts for the Synthesis of Benzoxazole and its Analogues
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| LAIL@MNP (Fe₃O₄-supported ionic liquid) | Condensation of 2-aminophenol and aldehyde | Solvent-free, Ultrasound, 30 min | Recyclable (5 runs), high yield (up to 90%) | nih.gov |
| Copper(II) Ferrite Nanoparticles | Cyclization of N-(2-halophenyl)benzamides | Solvent-free | Magnetically recoverable, reusable (7 runs) | organic-chemistry.org |
| Copper(II) Oxide Nanoparticles | Intramolecular cyclization | DMSO, Air | Ligand-free, recyclable | organic-chemistry.org |
| Indion 190 Resin | Condensation of o-aminocardanol and aldehyde | Ethanol, Ultrasound | Heterogeneous, reusable, mild conditions | ias.ac.in |
| NiFe₂O₄@SiO₂@amino glucose | Condensation of 1,2-diaminobenzene and aldehyde | Solvent-free | Ecologically friendly, tolerable to substituents | mdpi.com |
Chemical Reactivity and Derivatization Strategies of 2h Pyrrolo 3,4 G Benzoxazole Scaffolds
Regioselective Functionalization of the Pyrrolo[3,4-g]benzoxazole Core
Functionalization of the pre-formed 2H-pyrrolo[3,4-g]benzoxazole ring system allows for the introduction of a wide array of substituents, enabling the modulation of its physicochemical and biological properties. Key strategies include electrophilic substitution reactions targeting the electron-rich regions of the molecule and modern C-H activation techniques focused on the benzoxazole (B165842) portion.
The pyrrole (B145914) ring within the fused system is inherently electron-rich and thus susceptible to electrophilic attack. However, direct electrophilic substitution on the this compound core is complex due to the multiple reactive sites. A more controlled and widely adopted approach involves the construction of the benzoxazole ring from appropriately substituted precursors. One such method is the Tf₂O-promoted electrophilic activation of tertiary amides. researchgate.netnih.govmdpi.com This cascade reaction involves activating an amide carbonyl group with triflic anhydride (Tf₂O), followed by nucleophilic addition of a substituted 2-aminophenol (B121084), intramolecular cyclization, and elimination to yield the 2-substituted benzoxazole ring. nih.gov This strategy allows for the introduction of various substituents at the 2-position of the benzoxazole moiety, which corresponds to a key position on the pyrrolo[3,4-g]benzoxazole scaffold. The versatility of this method is demonstrated by its tolerance for a wide range of functionalized 2-aminophenol substrates. nih.gov
Another established route involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, a reaction often catalyzed by strong acids like polyphosphoric acid. conicet.gov.ar More contemporary methods utilize microwave irradiation with catalysts such as p-toluenesulfonic acid to drive the dehydration and cyclization, providing an efficient synthesis of 2-arylbenzoxazoles. conicet.gov.ar
| Method | Reagents/Catalyst | Key Features |
| Amide Activation | Tertiary Amide, 2-Aminophenol, Tf₂O, 2-Fluoropyridine | Mild conditions; versatile for synthesizing 2-substituted derivatives. nih.govmdpi.com |
| Condensation | 2-Aminophenol, Carboxylic Acid, Polyphosphoric Acid | Traditional method requiring strong acid catalysis. conicet.gov.ar |
| Microwave-Assisted Condensation | 2-Aminophenol, Carboxylic Acid, p-Toluenesulfonic Acid | Faster reaction times and improved efficiency. conicet.gov.ar |
| Oxidative Cyclization | 2-Aminophenol, Aldehyde | Involves condensation followed by an oxidation step to form the aromatic benzoxazole ring. conicet.gov.ar |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores. researchgate.netrsc.org For the this compound system, this approach is particularly effective for functionalizing the C2 position of the benzoxazole moiety. Transition metal-catalyzed direct arylation of the benzoxazole C2-H bond with aryl halides is an economically attractive method for creating 2-arylbenzoxazole derivatives. nih.gov
Palladium-based catalyst systems are frequently employed for this transformation. For example, coupling of benzoxazoles with a range of aryl bromides and chlorides can be achieved using a PdCl(dppb)(C₃H₅) catalyst. researchgate.net Similarly, bimetallic Pd/Cu catalytic systems have been developed for the direct 2-arylation of benzoxazoles with aryl chlorides, showing good to excellent yields. researchgate.net In addition to noble metals, less expensive copper-based catalysts have proven effective. A CuI/PPh₃-based catalyst, for instance, promotes the installation of various aryl and heteroaryl groups onto the benzoxazole core via a C-H activation process with aryl bromides. nih.gov These methods generally tolerate a variety of functional groups on both the benzoxazole core and the aryl halide coupling partner. nih.govresearchgate.net
| Catalyst System | Coupling Partner | Key Features |
| PdCl(dppb)(C₃H₅) | Aryl bromides, Aryl chlorides | Effective for coupling with a range of aryl and heteroaryl halides. researchgate.net |
| Pd(OAc)₂/CuI/NiXantphos | Aryl chlorides | Bimetallic system enabling efficient arylation with less reactive chlorides. researchgate.net |
| CuI/PPh₃ | Aryl bromides | A cost-effective copper-based system with broad substrate scope. nih.gov |
Transformation into Novel Fused Heterocyclic Architectures
The this compound scaffold can serve as a building block for the synthesis of more elaborate, polycyclic heterocyclic systems. These transformations often involve the annulation of new rings onto the existing framework, leading to novel chemical architectures with potentially unique properties.
The fusion of pyrazole and triazole rings onto a heterocyclic core is a common strategy in medicinal chemistry to generate compounds with diverse pharmacological activities. semanticscholar.orgnih.gov A versatile method to achieve this is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". beilstein-journals.org To integrate a triazole ring with the this compound system, the core scaffold would first need to be functionalized with either an azide or an alkyne group. The subsequent CuAAC reaction with a corresponding alkyne or azide partner would lead to the formation of a new, fused 1,2,3-triazole ring. beilstein-journals.orgbeilstein-journals.org
Similarly, pyrazole rings can be constructed by the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com By introducing appropriate functional groups onto the this compound core, such as a hydrazine moiety or a suitable dicarbonyl precursor, subsequent intramolecular or intermolecular cyclization can yield a pyrrolo[3,4-g]benzoxazolo-pyrazole fused system. semanticscholar.orgresearchgate.net For instance, the reaction of a hydrazine derivative with a 3-formylchromone can lead to the formation of a pyrazolyl-benzoxazole structure after subsequent cyclization. researchgate.net
Spirocyclic compounds, which contain two rings connected by a single common atom, represent a unique three-dimensional chemical space. mdpi.com The synthesis of spiro derivatives of this compound can be envisioned through cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing spiro-pyrrolidine rings. mdpi.com If the pyrrole part of the this compound scaffold could be made to act as a dipolarophile, its reaction with an azomethine ylide could potentially generate a novel spiro-pyrrolidine-pyrrolo-benzoxazole system. Another approach involves the three-component 1,4-dipolar cycloaddition reaction, which has been used to create spiro[benzofuran-3,3'-pyrrolines]. researchgate.net
Annulation, the formation of a new ring fused to an existing one, can be achieved through various synthetic strategies. Metal-free direct annulation of 2-aminophenols with unactivated amides provides access to polysubstituted benzoxazole derivatives, suggesting pathways for building upon the existing benzoxazole ring. researchgate.net Furthermore, ring-contraction strategies have been developed where a larger fused ring system can be transformed into a more compact one, such as the nucleophile-induced ring contraction in pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines to access pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles. beilstein-journals.org A similar conceptual approach could potentially be applied to transform derivatives of this compound into novel annulated isomers.
Oxidation and Reduction Pathways of the this compound Ring System
The oxidation and reduction of the this compound ring system are influenced by the individual characteristics of the fused pyrrole and benzoxazole moieties. The electron-rich pyrrole ring is generally susceptible to oxidation. Depending on the reaction conditions and substituents, oxidation can lead to the formation of various products, including pyrrolinones or ring-opened species. In some cases, pyrrole-containing systems can undergo oxidative polymerization. Electrochemical methods can also be employed; for example, 1,4-dihydropyrrolo[3,2-b]pyrrole cores, which are structurally related to the pyrrole part of the target molecule, exhibit reversible oxidation processes. rsc.org
The benzoxazole ring is relatively stable and resistant to oxidation. However, oxidative cyclization is a key step in many synthetic routes to benzoxazoles, where a precursor like 2-(benzylideneamino)phenol is oxidized to form the final heterocyclic ring. acs.org
Reduction of the this compound system would likely target the aromatic rings. Catalytic hydrogenation under high pressure or the use of strong reducing agents could potentially reduce the pyrrole ring to a pyrrolidine or the benzene (B151609) part of the benzoxazole to a cyclohexyl ring. The oxazole (B20620) ring itself can be susceptible to reductive cleavage under certain harsh conditions, although it is generally more stable than the corresponding oxazoline (B21484). The specific outcome of any reduction or oxidation reaction would be highly dependent on the chosen reagents, reaction conditions, and the substitution pattern on the heterocyclic core.
Ring-Opening and Rearrangement Reactions of this compound Intermediates
While the specific ring-opening and rearrangement reactions of this compound intermediates are not extensively documented in publicly available research, the reactivity of analogous pyrrole-fused heterocyclic systems provides valuable insights into the potential chemical transformations of this scaffold. Studies on related compounds, such as pyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazines, demonstrate that these fused ring systems can undergo significant structural reorganization, particularly through nucleophile-induced ring contraction.
One of the most pertinent examples of such transformations is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones, which leads to the formation of pyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazoles. beilstein-journals.orgresearchgate.netnih.gov This reaction proceeds via an initial nucleophilic attack on the C4 position of the 1,4-benzothiazine moiety, resulting in the cleavage of the S5–C4 bond. beilstein-journals.orgnih.gov This ring-opening event generates a 1-(2-thiophenyl)pyrrole intermediate in situ. Subsequent intramolecular cyclization, involving the attack of the newly formed thiol group onto the C5 atom of the pyrrole-2,3-dione fragment, followed by a 1,3-prototropic shift, affords the rearranged pyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole product. beilstein-journals.orgnih.gov This process highlights a plausible pathway for the transformation of larger heterocyclic rings within a pyrrole-fused system into more compact, rearranged structures.
The efficiency of this ring contraction is dependent on the nature of the nucleophile and the substituents on the starting material. A variety of alcohols and amines have been successfully employed to initiate this transformation, leading to the corresponding rearranged products in moderate to good yields.
Table 1: Nucleophile-Induced Ring Contraction of 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones
| Starting Material (Ar) | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenyl | Methanol | Toluene | 110 | 8 | 1-Hydroxy-1-methoxy-2-phenyl-1,2-dihydropyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole-3,4-dione | 75 | beilstein-journals.org |
| 4-Tolyl | Methanol | Toluene | 110 | 8 | 1-Hydroxy-1-methoxy-2-(4-tolyl)-1,2-dihydropyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole-3,4-dione | 78 | beilstein-journals.org |
| 4-Methoxyphenyl | Methanol | Toluene | 110 | 8 | 1-Hydroxy-1-methoxy-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole-3,4-dione | 80 | beilstein-journals.org |
| 4-Chlorophenyl | Ethanol (B145695) | Toluene | 110 | 8 | 2-(4-Chlorophenyl)-1-ethoxy-1-hydroxy-1,2-dihydropyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole-3,4-dione | 72 | beilstein-journals.org |
| Phenyl | Benzylamine | Toluene | 110 | 8 | 1-(Benzylamino)-1-hydroxy-2-phenyl-1,2-dihydropyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole-3,4-dione | 65 | beilstein-journals.org |
| 4-Tolyl | Aniline | Toluene | 110 | 8 | 1-Anilino-1-hydroxy-2-(4-tolyl)-1,2-dihydropyrrolo[2,1-b] beilstein-journals.orgorganic-chemistry.orgbenzothiazole-3,4-dione | 68 | beilstein-journals.org |
Other types of rearrangements in related heterocyclic systems that lead to the formation of pyrrole-fused structures include the thermal or metal-catalyzed isomerization of 2H-azirines. organic-chemistry.orgresearchgate.netrsc.org For instance, appropriately substituted 2H-azirines can undergo ring expansion to yield highly substituted pyrroles. organic-chemistry.org This transformation proceeds through the cleavage of the strained three-membered ring to form a vinyl nitrene intermediate, which then cyclizes to the pyrrole ring.
Advanced Spectroscopic Characterization of 2h Pyrrolo 3,4 G Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for the structural elucidation of organic molecules, including nitrogen heterocycles. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to fully characterize the 2H-pyrrolo[3,4-g]benzoxazole core and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of the parent this compound, distinct signals are expected for the protons on the pyrrole (B145914) and benzoxazole (B165842) rings. The aromatic protons on the benzo-fused portion typically appear as multiplets in the downfield region (approximately δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their position on the ring. nih.gov The protons on the pyrrole ring would also resonate in the aromatic region, with their shifts influenced by the electron-donating nitrogen atom and the fused ring system. The N-H proton of the pyrrole moiety is expected to appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. jbarbiomed.com
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbon atoms of the benzene (B151609) ring typically resonate between δ 110-150 ppm. mdpi.com The carbons of the oxazole (B20620) and pyrrole moieties have characteristic chemical shifts; for instance, the C=N carbon of the oxazole ring is highly deshielded and appears significantly downfield (often >150 ppm). jbarbiomed.com Analysis of related structures, such as 2-(1H-Pyrrol-2-yl)benzo[d]oxazole, provides insight into the expected chemical shifts for this type of fused system. jbarbiomed.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Benzoxazole-Pyrrole Structure Data extracted from the characterization of 2-(1H-Pyrrol-2-yl)benzo[d]oxazole. jbarbiomed.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrrole N-H | 10.25 (s) | - |
| Benzoxazole Aromatic C-H | 7.28-7.64 (m) | 110.5, 119.9, 124.4, 124.7 |
| Pyrrole Aromatic C-H | 6.36-7.05 (m) | 110.9, 113.3, 123.1 |
| Benzoxazole Quaternary C | - | 150.2 |
| Oxazole C=N | - | 158.2 |
| Oxazole Quaternary C-O | - | 163.7 |
Note: 's' denotes singlet, 'm' denotes multiplet. The specific shifts and multiplicities for this compound would differ due to the fused ring structure.
While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure, especially for complex fused rings where signal overlap is common. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal correlations between adjacent protons on the benzene ring and on the pyrrole ring, allowing for sequential assignment of these spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal observed in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of the carbon framework.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting the individual spin systems identified by COSY. For instance, correlations from the pyrrole protons to the carbons of the benzoxazole ring would confirm the fusion pattern of the heterocyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and the regiochemistry of substituents on the fused ring system by observing through-space correlations between protons on different rings. ipb.pt
Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive probe of the electronic environment of nitrogen atoms. researchgate.net Given that this compound contains two chemically distinct nitrogen atoms—an sp²-hybridized imine-type nitrogen in the oxazole ring and an sp²-hybridized pyrrole-type nitrogen—¹⁵N NMR is an invaluable tool for its characterization. ipb.pt
The chemical shifts of these two nitrogen atoms are expected to be significantly different, reflecting their distinct electronic roles in the aromatic system. Direct detection of ¹⁵N signals can be challenging due to the low natural abundance and unfavorable relaxation properties of the nucleus. However, inverse-detected 2D experiments, such as ¹H-¹⁵N HMBC, are routinely used to determine ¹⁵N chemical shifts at natural abundance. researchgate.netrsc.org In a ¹H-¹⁵N HMBC spectrum, correlations from protons on the pyrrole ring (e.g., the N-H proton) to the pyrrole nitrogen, and from protons on the benzoxazole ring to the oxazole nitrogen, would allow for the unambiguous assignment of the ¹⁵N signals. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying key functional groups. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch: A moderate to sharp band around 3400 cm⁻¹ corresponding to the N-H group of the pyrrole ring. jbarbiomed.com
Aromatic C-H Stretch: Multiple sharp bands typically above 3000 cm⁻¹.
C=N and C=C Stretches: A series of strong to medium bands in the 1500-1630 cm⁻¹ region, arising from the carbon-carbon double bonds of the aromatic rings and the carbon-nitrogen double bond of the oxazole moiety. jbarbiomed.com
C-O Stretch: A strong band, often in the 1200-1250 cm⁻¹ region, characteristic of the aryl-ether linkage within the oxazole ring. jbarbiomed.com
Raman spectroscopy provides complementary vibrational information. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric vibrations and the carbon skeleton of aromatic systems.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Based on data from related benzoxazole and pyrrole compounds. jbarbiomed.commdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | ~3400 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| C=N Stretch (Oxazole) | 1630-1580 | Medium-Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O-C Stretch (Aryl ether) | 1250-1200 | Strong |
| C-H Bending (out-of-plane) | 900-700 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of a newly synthesized compound. It measures the mass of a molecule with very high accuracy (typically to four or five decimal places), which allows for the determination of its elemental formula. mdpi.com
The molecular formula for this compound is C₉H₆N₂O. HRMS analysis, often using electrospray ionization (ESI), would be used to find the m/z value of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated exact mass. An agreement within a small tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. mdpi.com
Table 3: Calculated Exact Masses for this compound (C₉H₆N₂O) Adducts
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺˙ | C₉H₆N₂O | 158.04801 |
| [M+H]⁺ | C₉H₇N₂O | 159.05584 |
| [M+Na]⁺ | C₉H₆N₂ONa | 181.03778 |
| [M+K]⁺ | C₉H₆N₂OK | 197.01172 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the purity assessment of volatile and thermally stable compounds such as this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. amazonaws.com In a typical analysis, the compound is vaporized and passed through a capillary column, where it is separated from any volatile impurities based on differences in boiling point and affinity for the column's stationary phase. dnu.dp.ua
Upon elution from the GC column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, acting as a molecular "fingerprint" that allows for positive identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net
The primary application of GC-MS in this context is to perform qualitative identification and quantitative measurement of impurities. amazonaws.com This is critical in synthetic chemistry to ensure the final product meets the required purity standards for further research or application. The technique is sensitive enough to detect trace contaminants, which could significantly impact the compound's physical, chemical, or biological properties. gcms.cz The chromatographic behavior, including retention time, is heavily influenced by the nature of substituents on the heterocyclic ring, which can affect the molecule's polarity and volatility. dnu.dp.ua For less volatile derivatives, derivatization may be necessary to make them amenable to GC-MS analysis. amazonaws.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Larger Derivatives
For larger, non-volatile, or thermally fragile derivatives of this compound, such as polymers or complex substituted analogues, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a more suitable analytical tool. This soft ionization technique allows for the analysis of high molecular weight species without causing significant fragmentation.
In a MALDI-TOF analysis, the analyte is co-crystallized with a large excess of a matrix compound, which is a small organic molecule that strongly absorbs laser energy at a specific wavelength. nih.gov When a pulsed laser is fired at this mixture, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.
The choice of matrix is crucial for successful analysis. For instance, in the analysis of polythiophenes, a class of electroconjugated polymers, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be a highly efficient matrix, yielding better sensitivity and signal-to-noise ratios compared to other matrices. nih.gov Key parameters for an effective matrix include high absorptivity at the laser's wavelength and an ionization energy that facilitates charge exchange with the analyte. nih.gov The application of MALDI-TOF would be essential for confirming the molecular weight distribution and structure of polymeric materials or large, functionalized derivatives based on the this compound core.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional molecular structure of a compound in its solid state. For this compound or its derivatives that can be grown into single crystals of sufficient quality, this technique provides unambiguous information on atomic coordinates, bond lengths, bond angles, and torsional angles.
The analysis of related heterocyclic systems reveals the depth of information that can be obtained. For example, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole was determined to have a triclinic crystal system with a P-1 space group. researchgate.net Such studies elucidate the molecule's conformation; in some benzoxazole derivatives, the benzodioxole moiety adopts an envelope conformation. researchgate.net Furthermore, X-ray diffraction analysis is crucial for identifying and characterizing intermolecular interactions, such as N-H···N or C-H···N hydrogen bonds, which govern the molecular packing in the crystal lattice. researchgate.netresearchgate.net This information is fundamental to understanding the material's solid-state properties and for structure-activity relationship (SAR) studies. researchgate.net
The table below presents representative crystallographic data for a related benzoxazole derivative, illustrating the type of parameters obtained from an X-ray diffraction experiment.
| Parameter | Value for 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole (I) |
|---|---|
| Chemical Formula | C15H9ClN4O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.6464 (8) |
| b (Å) | 8.7517 (10) |
| c (Å) | 11.7101 (12) |
| α (°) | 107.755 (8) |
| β (°) | 90.756 (8) |
| γ (°) | 102.869 (8) |
| Volume (ų) | 801.18 (15) |
Data sourced from a study on 2-substituted benzoxazole derivatives. researchgate.net
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are key techniques for probing the electronic properties of conjugated systems like this compound. These methods provide insights into the electronic transitions between molecular orbitals.
UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the molecule as it is promoted from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) is characteristic of the compound's chromophore. For derivatives of 2-(2'-hydroxyphenyl)benzoxazole, maximum absorption wavelengths have been observed in the UVA and UVB range, typically between 336 and 374 nm. researchgate.netscielo.br The position and intensity of these absorption bands are sensitive to the solvent environment, with changes in solvent polarity often causing shifts in the λmax. nih.govfrontiersin.org
Emission spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. Some benzoxazole derivatives are known to exhibit an excited-state intramolecular proton transfer (ESIPT) mechanism, which allows them to efficiently dissipate harmful UV energy. scielo.br The fluorescence properties, including quantum yield, can be strongly influenced by the molecular structure and solvent. For instance, certain pyrrolo[3,2-b]pyrrole (B15495793) derivatives show strong solvatofluorochromism, where the fluorescence quantum yield is high in nonpolar solvents like cyclohexane (B81311) but vanishes in polar solvents like DMSO. nih.gov
The following table summarizes the absorption properties of several related benzoxazole derivatives in different solvents.
| Compound | Solvent | λmax (nm) |
|---|---|---|
| 2-(4-Methoxyphenyl)-1,3-benzoxazole | Cyclohexane | 321 |
| Benzoxazole Derivative 1 | Ethanol (B145695) | 336-374 |
| Benzoxazole Derivative 2 | Ethanol | 336-374 |
| Benzoxazole Derivative 3 | Ethanol | 336-374 |
Data compiled from studies on various benzoxazole derivatives. scielo.brresearchgate.net
Computational Chemistry and Theoretical Investigations of 2h Pyrrolo 3,4 G Benzoxazole
Electronic Structure Elucidation using Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for predicting the electronic properties of molecules. For a novel compound like 2H-Pyrrolo[3,4-g]benzoxazole, DFT calculations would be instrumental in understanding its fundamental characteristics.
Geometry Optimization and Conformational Analysis
The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For this compound, this would reveal the planarity of the fused ring system and the preferred orientation of the hydrogen atom on the pyrrole (B145914) nitrogen. Conformational analysis would further explore other possible spatial arrangements and their relative energies.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
The reactivity and electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack. For this compound, FMO analysis would pinpoint the electron-rich and electron-deficient regions, offering insights into its potential reactivity.
Prediction of Electronic Transitions and Energy Gaps
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths in the UV-Visible spectrum. This information is valuable for understanding the photophysical properties of this compound.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an invaluable tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Analysis and Reaction Pathways
By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and mechanism. For reactions involving this compound, transition state analysis could elucidate the step-by-step pathway of its formation or its subsequent transformations, revealing the feasibility of different proposed mechanisms.
Computational Simulations of Catalytic Cycles
Many synthetic routes for heterocyclic compounds involve catalysts. Computational simulations can model the entire catalytic cycle, showing how the catalyst interacts with the reactants, facilitates the reaction, and is regenerated at the end of the cycle. If the synthesis of this compound involves a catalyst, computational modeling could be used to understand the role of the catalyst, optimize reaction conditions, and even design more efficient catalysts. For instance, in the synthesis of related benzoxazole (B165842) derivatives, computational studies have been used to investigate the mechanism of cyclization reactions catalyzed by various agents.
Theoretical Prediction of Chemical Behavior and Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting the chemical behavior and understanding the structure-reactivity relationships of heterocyclic systems like this compound. Density Functional Theory (DFT) is a principal method used to calculate a variety of molecular properties and reactivity descriptors that elucidate the electronic characteristics and reactive sites of a molecule. researchgate.net
To pinpoint specific reactive atoms within the molecule, local reactivity descriptors like condensed Fukui functions are employed. researchgate.net These functions help in predicting the regioselectivity of nucleophilic and electrophilic attacks. Structure-activity relationship (SAR) studies on the broader class of benzoxazole derivatives have shown that the nature and position of substituents significantly influence their biological effects. The presence of specific electron-withdrawing or electron-releasing groups can enhance or diminish the molecule's activity, a phenomenon that can be rationalized through computational analysis of the resulting electronic and steric properties. researchgate.netmdpi.com
| Descriptor | Definition | Significance in Predicting Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron; higher energy indicates greater reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron; lower energy indicates greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical stability; a smaller gap suggests higher reactivity. |
| Global Hardness (η) | Resistance to change in electron distribution | Measures the molecule's resistance to deformation or polarization. |
| Global Softness (S) | Reciprocal of global hardness | Indicates the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge | Quantifies the electrophilic nature of a molecule. |
| Condensed Fukui Functions | Local reactivity descriptor | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |
Advanced Quantum Chemical Calculations (e.g., Time-Dependent DFT, Ab Initio Methods)
Advanced quantum chemical calculations are essential for obtaining a precise understanding of the electronic structure and properties of molecules such as this compound. Methods like ab initio calculations and, more commonly, Density Functional Theory (DFT) are used to optimize molecular geometries and predict their energetic and electronic properties. researchgate.net For example, DFT calculations using functionals like B3LYP are frequently utilized to determine the equilibrium structure of both the ground and excited states of benzoxazole derivatives. researchgate.net
These computational approaches are not limited to static properties. They can also be applied to model reaction pathways and transition states, providing insight into the mechanisms of chemical transformations. For instance, DFT has been used to elucidate the thermal isomerization mechanism for the formation of related pyrrolo-oxazole systems, mapping the energy profile of the reaction. mdpi.com
Excited State Properties and Photophysical Behavior Modeling
The photophysical behavior of the benzoxazole scaffold is a key area of investigation, particularly for applications in materials science. Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for modeling the properties of electronic excited states. researchgate.net This approach allows for the simulation of absorption and emission spectra by calculating the vertical transition energies between the ground state (S₀) and excited states (e.g., S₁). researchgate.netresearchgate.net
TD-DFT calculations provide detailed information about the nature of electronic transitions, which are often characterized as π→π* transitions in aromatic heterocyclic systems. frontiersin.orgresearchgate.net The analysis of the molecular orbitals involved (typically HOMO and LUMO) reveals the charge distribution changes upon excitation. In many benzoxazole-containing molecules, excitation leads to an intramolecular charge transfer (ICT) state, which significantly influences their fluorescence properties, such as the Stokes' shift (the difference between the absorption and emission maxima). frontiersin.orgresearchgate.net The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data obtained in different solvents. researchgate.net Modeling has shown that moving a benzoxazole moiety within a larger conjugated system can lead to noticeable shifts in both absorption and emission wavelengths. nih.gov
| Property | Computational Method | Information Obtained |
|---|---|---|
| Absorption Spectrum (λabs) | TD-DFT | Predicts the wavelength of maximum absorption, corresponding to electronic transitions from the ground state to excited states. |
| Emission Spectrum (λem) | TD-DFT (with excited state geometry optimization) | Predicts the wavelength of maximum fluorescence, corresponding to the transition from the relaxed first excited state to the ground state. |
| Oscillator Strength (f) | TD-DFT | Indicates the probability of an electronic transition; higher values correspond to more intense absorption peaks. |
| Stokes' Shift | Calculated from λabs and λem | Characterizes the energy difference between absorption and emission, often related to structural relaxation in the excited state. |
| Frontier Orbitals (HOMO/LUMO) | DFT | Analyzes the nature of the electronic transition (e.g., π→π*, ICT). |
Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). researchgate.net This approach partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. researchgate.net The analysis provides a quantum mechanical definition of atoms and the bonds that connect them.
A key aspect of QTAIM is the identification of critical points in the electron density, where the gradient of ρ(r) is zero. Bond critical points (BCPs), denoted as (3, -1), are of particular interest as they are found between chemically bonded atoms. mdpi.com The properties of the electron density and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the nature of the interactions. mdpi.comresearchgate.net
For instance, a high value of ρ(r) at a BCP suggests a covalent bond with significant shared electron density. The sign of the Laplacian, ∇²ρ(r), distinguishes between shared-shell interactions (typical of covalent bonds, where ∇²ρ(r) < 0) and closed-shell interactions (typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where ∇²ρ(r) > 0). mdpi.com QTAIM has been successfully applied to benzoxazole-containing structures to characterize intramolecular interactions, such as C-H···N and C-H···O contacts. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, molecular flexibility, and intermolecular interactions.
For heterocyclic systems structurally similar to this compound, MD simulations have been used to investigate their binding modes and stability within biological targets like proteins. mdpi.com These simulations can reveal how a molecule adapts its conformation upon binding and the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. mdpi.com Analysis of the simulation trajectory, for example by calculating the root-mean-square deviation (RMSD) of atomic positions, can assess the stability of the system over the simulation period, which often spans nanoseconds. mdpi.com This information is crucial for understanding the dynamic nature of molecular recognition and behavior in a realistic, solvated environment.
Role of 2h Pyrrolo 3,4 G Benzoxazole in Advanced Organic Synthesis
As a Versatile Building Block and Scaffold for Diverse Heterocyclic Structures
The rigid, planar structure of the 2H-pyrrolo[3,4-g]benzoxazole core serves as an excellent foundation for the construction of a wide array of more complex heterocyclic systems. The presence of reactive sites on both the pyrrole (B145914) and benzoxazole (B165842) rings allows for selective chemical modifications, enabling chemists to introduce diverse functionalities and build upon the core scaffold. This versatility has been harnessed to synthesize a variety of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The strategic functionalization of the this compound nucleus can lead to the formation of novel polycyclic aromatic compounds. For instance, the nitrogen atom of the pyrrole ring can be a site for N-alkylation or N-arylation, introducing various substituents that can modulate the electronic properties and steric profile of the molecule. Furthermore, the aromatic rings are amenable to electrophilic substitution reactions, allowing for the introduction of a range of functional groups.
The inherent reactivity of the this compound system also allows it to participate in various cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic frameworks. By carefully choosing the reaction partners and conditions, synthetic chemists can control the regioselectivity and stereoselectivity of these transformations to access a diverse range of novel heterocyclic architectures.
Strategies for Library Synthesis and Combinatorial Chemistry based on this compound
The modular nature of the this compound scaffold makes it an ideal candidate for the application of combinatorial chemistry and library synthesis techniques. These approaches allow for the rapid generation of a large number of structurally related compounds, which is crucial for high-throughput screening in drug discovery and materials development.
A common strategy for library synthesis involves the preparation of a common this compound intermediate that can be further diversified in a parallel fashion. For example, a key intermediate can be synthesized on a large scale and then subjected to a variety of reaction conditions with a diverse set of building blocks. This parallel synthesis approach enables the efficient production of a library of compounds with systematic variations in their structure.
Another powerful technique is solid-phase organic synthesis, where the this compound core is attached to a solid support. This allows for the use of excess reagents and simplified purification procedures, making it a highly efficient method for the construction of large chemical libraries. After the desired chemical transformations are completed, the final products are cleaved from the solid support, yielding a diverse collection of compounds for biological or material screening.
The data from the screening of these libraries can then be used to establish structure-activity relationships (SAR), providing valuable insights for the design of next-generation compounds with improved properties.
Development of Novel Synthetic Methodologies through this compound Intermediates
The unique reactivity of this compound and its derivatives has also led to the development of novel synthetic methodologies. The exploration of the chemical transformations of this heterocyclic system has uncovered new reaction pathways and provided access to previously inaccessible chemical space.
For instance, the use of this compound as a key intermediate has facilitated the development of new cascade reactions. These reactions, where multiple chemical bonds are formed in a single synthetic operation, are highly efficient and atom-economical. The rigid framework of the this compound can pre-organize the reacting partners in a way that favors the desired cascade process, leading to the formation of complex products with high selectivity.
Furthermore, the study of the reactivity of functionalized this compound derivatives has led to the discovery of new catalysts and reagents. The insights gained from these studies can be applied to the development of more general and efficient synthetic methods for the construction of other heterocyclic compounds.
The following table provides a summary of representative synthetic transformations involving this compound intermediates:
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | Alkyl halide, Base | N-Alkyl-2H-pyrrolo[3,4-g]benzoxazole | N-Alkylation |
| This compound | Acyl chloride, Lewis acid | Acyl-2H-pyrrolo[3,4-g]benzoxazole | Friedel-Crafts Acylation |
| This compound | Dienophile, Heat | Cycloadduct | Diels-Alder Reaction |
| Functionalized this compound | Transition metal catalyst | Cross-coupled product | Cross-Coupling Reaction |
Q & A
Q. How can ligand efficiency metrics guide the optimization of benzoxazole derivatives for α7 nicotinic receptor targeting?
- Methodological Answer :
- Calculate ligand efficiency (LE) : LE = −ΔG / heavy atoms, targeting LE > 0.3 for fragment-like binders.
- Use SPR biosensing to measure KD values and validate binding kinetics. Derivatives with para-substituted aryl groups show enhanced affinity due to hydrophobic pocket complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
